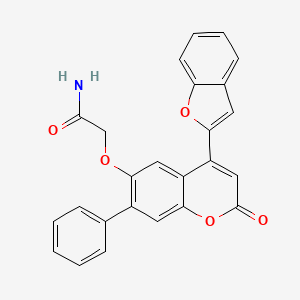

2-((4-(benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis

The molecular structure of this compound was characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Applications De Recherche Scientifique

Antioxidant Activity

Coumarin derivatives, including those structurally related to the query compound, have been synthesized and evaluated for their antioxidant activity. Studies have utilized methods like DPPH, hydrogen peroxide, and nitric oxide radical scavenging assays to compare their efficacy against known antioxidants like ascorbic acid. These investigations reveal significant antioxidant potential, which is crucial for mitigating oxidative stress-related diseases (Kadhum et al., 2011).

Synthesis Strategies

Research has focused on developing modular synthesis approaches for creating benzofurans, 2H-chromenes, and benzoxepines, which are key structural elements in various natural products and pharmaceuticals. Techniques such as Claisen rearrangement and ring-closing metathesis have been employed to generate these compounds efficiently, highlighting the versatility of synthetic methods in accessing complex structures (Kotha & Solanke, 2022).

Antimicrobial Activity

Several studies have synthesized new derivatives of chromen-2-one and evaluated their antimicrobial activity. These efforts aim to develop novel organic compounds exhibiting high levels of bacteriostatic and bactericidal activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus. Advanced instrumental analysis methods characterize these compounds, contributing to the search for new antimicrobial agents (Behrami & Dobroshi, 2019).

Anticancer Activity

Novel coumarin derivatives have been synthesized and assessed for their antitumor activity against various human cancer cell lines. Some derivatives have demonstrated superior inhibitory activity compared to standard treatments like 5-fluorouracil, indicating their potential as anticancer agents (Shi et al., 2020).

Computational Investigations

Computational studies on benzofuran coumarin derivatives have explored their molecular properties, including the analysis of molecular orbitals, bandgap energy, and electrostatic potential maps. Such investigations provide insights into the electronic structure and reactivity of these compounds, which is valuable for designing molecules with desired chemical properties (Mallikarjunaiah et al., 2021).

Mécanisme D'action

Target of action

Benzofuran derivatives have been found to exhibit a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of action

Without specific studies on this compound, it’s difficult to determine its exact mode of action. Benzofuran derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .

Biochemical pathways

Benzofuran derivatives can affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of a compound depend on its chemical structure, and benzofuran derivatives can have diverse pharmacokinetic properties .

Result of action

Benzofuran derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets .

Action environment

Factors such as temperature, ph, and the presence of other molecules can influence the action of benzofuran derivatives .

Orientations Futures

The future directions for this compound could involve further exploration of its potential biological activities. Benzofuran and its derivatives have attracted attention due to their interesting biological activities and potential applications as drugs . Therefore, this compound could be a potential candidate for further drug discovery and development.

Propriétés

IUPAC Name |

2-[4-(1-benzofuran-2-yl)-2-oxo-7-phenylchromen-6-yl]oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17NO5/c26-24(27)14-29-21-12-18-19(22-10-16-8-4-5-9-20(16)30-22)13-25(28)31-23(18)11-17(21)15-6-2-1-3-7-15/h1-13H,14H2,(H2,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVPKUKJUDGYQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C3C(=CC(=O)OC3=C2)C4=CC5=CC=CC=C5O4)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyano-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2613772.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide](/img/structure/B2613774.png)

![2-[4-[(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]phenoxy]acetamide](/img/structure/B2613776.png)

![3-ethyl-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2613779.png)

![2-Chloro-N-(2,3-dihydro-1H-inden-5-ylmethyl)-N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]acetamide](/img/structure/B2613780.png)

methanone](/img/structure/B2613782.png)

![N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2613785.png)

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide](/img/structure/B2613786.png)

![(E)-4-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2613789.png)

![N-(1-cyanocyclohexyl)-2-{[3-(2-hydroxyacetamido)phenyl]amino}propanamide](/img/structure/B2613792.png)

![2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid](/img/structure/B2613793.png)